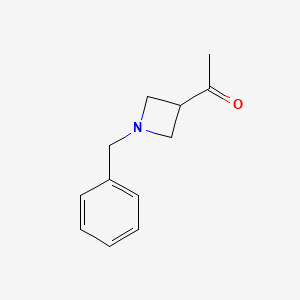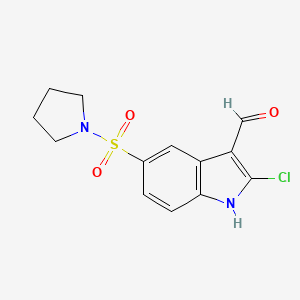
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol is a complex organic compound with the molecular formula C₁₂H₉FN₄O. It is characterized by the presence of a quinoline core, substituted with an imidazole ring, a fluorine atom, and an amino group.
Méthodes De Préparation
The synthesis of 2-azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the fluorine atom: This step can be performed using electrophilic fluorination reagents such as Selectfluor.
Formation of the imidazole ring: This can be done through the condensation of glyoxal with ammonia and formaldehyde.
Coupling of the imidazole ring to the quinoline core: This step involves nucleophilic substitution reactions, often using strong bases and solvents like dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Des Réactions Chimiques
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, using reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and polar aprotic solvents. Major products formed from these reactions include various substituted quinoline and imidazole derivatives .
Applications De Recherche Scientifique
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 2-azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol can be compared with other similar compounds, such as:
2-Azanyl-5-fluoranyl-4-imidazol-1-yl-quinolin-8-ol: This compound has a similar structure but with the fluorine atom at a different position, leading to different chemical and biological properties.
2-Azanyl-6-chloranyl-4-imidazol-1-yl-quinolin-8-ol: The substitution of fluorine with chlorine can significantly alter the compound’s reactivity and interactions with biological targets.
2-Azanyl-6-fluoranyl-4-pyridyl-1-yl-quinolin-8-ol: The replacement of the imidazole ring with a pyridine ring can change the compound’s electronic properties and its ability to form coordination complexes.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C12H9FN4O |
|---|---|
Poids moléculaire |
244.22 g/mol |
Nom IUPAC |
2-amino-6-fluoro-4-imidazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H9FN4O/c13-7-3-8-9(17-2-1-15-6-17)5-11(14)16-12(8)10(18)4-7/h1-6,18H,(H2,14,16) |
Clé InChI |
QOIJKDPLEGOZIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)C2=CC(=NC3=C2C=C(C=C3O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)




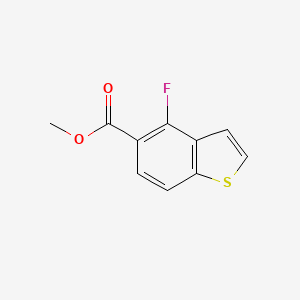
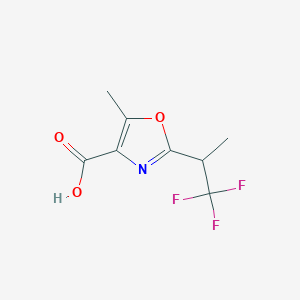
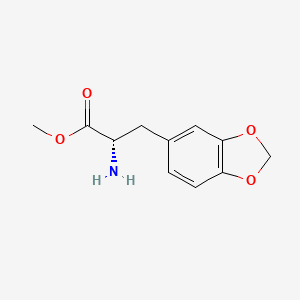

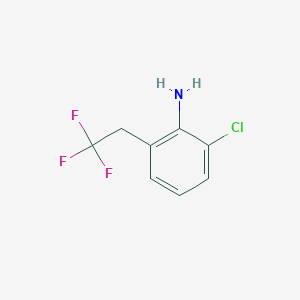

![2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13115627.png)
